molecular formula C22H25FN8O B2412055 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 2380191-43-3

1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No.: B2412055
CAS No.: 2380191-43-3
M. Wt: 436.495
InChI Key: XLZJHRXZQZCOAL-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core, a diazepane ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, the construction of the diazepane ring, and the introduction of the oxadiazole moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s interactions with various biomolecules are of interest. Studies may focus on its binding affinity to proteins or its role as a ligand in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests possible applications as an anti-inflammatory or anticancer agent, though further research is needed to confirm these effects.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazines: Compounds with similar triazolopyridazine cores, such as certain pharmaceuticals, share structural similarities.

    Diazepanes: Other diazepane-containing compounds, like some anxiolytics, exhibit comparable ring structures.

    Oxadiazoles: Compounds with oxadiazole moieties, used in various chemical and biological applications, are structurally related.

Uniqueness

The uniqueness of 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane lies in its combination of these three distinct structural elements

Properties

IUPAC Name

5-[[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN8O/c1-15(2)21-24-20(32-28-21)14-29-9-4-10-30(12-11-29)19-8-7-18-25-26-22(31(18)27-19)16-5-3-6-17(23)13-16/h3,5-8,13,15H,4,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJHRXZQZCOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCCN(CC2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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